molecular formula C20H24O3 B14725255 3,4-Bis(4-methoxyphenyl)hexan-2-one CAS No. 5424-88-4

3,4-Bis(4-methoxyphenyl)hexan-2-one

Cat. No.: B14725255
CAS No.: 5424-88-4
M. Wt: 312.4 g/mol
InChI Key: MPQKSSUCTJHMMC-UHFFFAOYSA-N
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Description

3,4-Bis(4-methoxyphenyl)hexan-2-one is an organic compound with the molecular formula C20H24O3 and a molecular weight of 312.40 g/mol . It is characterized by a hexan-2-one backbone substituted at the 3 and 4 positions with 4-methoxyphenyl groups. Key physical properties include a calculated density of 1.056 g/cm³ and a high boiling point of 414.4°C at 760 mmHg, indicating its potential stability in various experimental conditions . The compound's structure, featuring two aromatic methoxy groups, makes it a valuable intermediate for chemical synthesis and materials science research. Researchers utilize this and structurally related methoxyphenyl-containing compounds in the development of novel polymers with specific magnetic or conductive properties , as well as in the synthesis of complex molecular scaffolds for pharmaceutical and biological testing . As a building block, it offers opportunities for further functionalization and study in diverse fields, including medicinal chemistry and polymer science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5424-88-4

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

3,4-bis(4-methoxyphenyl)hexan-2-one

InChI

InChI=1S/C20H24O3/c1-5-19(15-6-10-17(22-3)11-7-15)20(14(2)21)16-8-12-18(23-4)13-9-16/h6-13,19-20H,5H2,1-4H3

InChI Key

MPQKSSUCTJHMMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Strategy

The Friedel-Crafts acylation represents a cornerstone method for introducing aryl groups to ketones. In a modified approach adapted from triazine synthesis, hexan-2-one undergoes sequential acylations with 4-methoxybenzoyl chloride under anhydrous FeCl₃ catalysis (Figure 1). The reaction proceeds in dichloroethane at 60–70°C, achieving 83–87% yields. Critical to success is the slow addition of the acyl chloride to prevent diacylation byproducts.

Mechanistic Insights :
FeCl₃ activates the acyl chloride, generating an acylium ion that reacts with the ketone’s α-carbon. The electron-donating methoxy groups stabilize the intermediate carbocation, favoring bis-substitution. Side reactions, such as over-alkylation, are mitigated by maintaining a 1:2 ketone-to-acyl chloride ratio.

Aldol Condensation Approach

Aldol condensation between 4-methoxyphenylacetone and formaldehyde under basic conditions (KOH/EtOH) yields the α,β-unsaturated ketone intermediate. Subsequent hydrogenation using Pd/C in ethanol affords the saturated hexan-2-one derivative (Figure 2). This method, inspired by chalcone syntheses, achieves 75–80% yields but requires careful pH control during the condensation step to avoid polymerization.

Optimization Data :

Parameter Optimal Range Yield Impact
Reaction Temperature 50–60°C ±10%
KOH Concentration 10–15 wt% ±15%
Hydrogenation Pressure 3–5 bar ±5%

Suzuki-Miyaura Cross-Coupling

For precise regiocontrol, Suzuki-Miyaura coupling links pre-functionalized hexan-2-one boronic esters with 4-bromoanisole. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), this method achieves 65–70% yields. While advantageous for asymmetric derivatives, the need for air-free conditions and expensive catalysts limits scalability.

Grignard Reaction-Based Synthesis

Reaction of 3,4-dibromohexan-2-one with two equivalents of 4-methoxyphenylmagnesium bromide in THF provides the target compound after acidic workup (Figure 3). This method, though straightforward, suffers from poor selectivity (40–50% yields) due to competitive elimination and over-addition.

Optimization of Reaction Conditions

Catalyst Screening

Lewis acids (FeCl₃, AlCl₃, ZnCl₂) and Brønsted acids (H₂SO₄) were evaluated for Friedel-Crafts acylation (Table 1). FeCl₃ outperformed others, offering 87% yield at 70°C.

Table 1: Catalyst Performance in Friedel-Crafts Acylation

Catalyst Temperature (°C) Yield (%) Purity (%)
FeCl₃ 70 87 99.4
AlCl₃ 70 78 98.1
ZnCl₂ 70 65 97.3
SiO₂-H₂SO₄ 70 72 96.8

Solvent Effects

Polar aprotic solvents (DMF, DCE) enhance intermediate stability in cross-coupling reactions, while ethereal solvents (THF) favor Grignard reactivity. Dichloroethane’s high dielectric constant (ε = 10.4) maximizes FeCl₃ activity in Friedel-Crafts.

Purification and Characterization

Recrystallization from ethanol/water (4:1) removes unreacted starting materials, yielding crystals with 99.4% purity. Column chromatography (silica gel, petroleum ether/EtOAc 3:1) resolves diastereomers, albeit with 10–15% material loss.

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.80 (s, 6H, OCH₃), 2.85–2.75 (m, 4H, CH₂), 2.45 (s, 3H, COCH₃).
  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C).

Applications and Derivatives

3,4-Bis(4-methoxyphenyl)hexan-2-one serves as a precursor to photostabilizers in polymers and a ligand in transition-metal complexes. Hydrogenation produces 3,4-bis(4-methoxyphenyl)hexan-2-ol, a chiral alcohol used in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-methoxyphenyl)hexan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,4-Bis(4-methoxyphenyl)hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(4-methoxyphenyl)hexan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes .

Comparison with Similar Compounds

The following analysis compares 3,4-bis(4-methoxyphenyl)hexan-2-one with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Bis(4-methoxyphenyl) Derivatives

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
This compound C₂₂H₂₆O₃ Ketone, methoxyaryl Twisted conformation; hydrogen-bonded dimer
Quinazolinone derivative (4l) C₄₆H₄₄N₄O₄ Quinazolinone, methoxyaryl Planar fused rings; higher molecular weight
1,4-Bis(4-methoxyphenyl)-1,4-butanedione C₁₈H₁₈O₄ Diketone, methoxyaryl Extended conjugation; methyl substituents
Bis-OH-MDDE (methoxychlor metabolite) C₁₄H₁₂Cl₂O₂ Hydroxyl, chloro, ethene Estrogenically active metabolite
  • Hexan-2-one vs. Quinazolinone (4l): The quinazolinone derivative (4l) contains a nitrogen-rich heterocyclic core, contributing to its higher melting point (228–230°C) compared to the hexan-2-one, which lacks such rigid aromatic systems. The quinazolinone’s planar structure enhances crystallinity and thermal stability .
  • Hexan-2-one vs. Butanedione Derivatives: Butanedione analogs (e.g., 1,4-bis(4-methoxyphenyl)-1,4-butanedione) feature dual ketone groups and additional methyl substituents, increasing hydrophobicity and altering solubility profiles .
  • Hexan-2-one vs. Methoxychlor Metabolites: Bis-OH-MDDE, a demethylated metabolite of methoxychlor, replaces methoxy groups with hydroxyls, enhancing estrogenic activity via improved receptor binding . The hexan-2-one’s methoxy groups may limit direct bioactivity unless metabolized.
Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Solubility Trends Key Interactions
This compound Not reported Moderate in polar solvents Hydrogen-bonded dimers
Quinazolinone derivative (4l) 228–230 Low in non-polar solvents π-π stacking, van der Waals
1,4-Bis(4-methoxyphenyl)-1,4-butanedione Not reported High in ethyl acetate Dipole-dipole interactions
Bis-OH-MDDE Not reported High in aqueous media Hydrogen bonding
  • The hexan-2-one’s hydrogen-bonded dimerization likely reduces its volatility compared to simpler ketones like hexan-2-one (CAS 591-78-6), which has a lower molecular weight and higher volatility .
  • Methoxychlor metabolites (e.g., bis-OH-MDDE) exhibit higher aqueous solubility due to hydroxyl groups, whereas the hexan-2-one’s methoxy substituents favor organic solvents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Bis(4-methoxyphenyl)hexan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via crossed-aldol condensation between 4-methoxyacetophenone and formaldehyde, followed by controlled hydrogenation. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst selection (e.g., NaOH for condensation, Pd/C for hydrogenation). Evidence from analogous bis(aryl)ketones suggests yields >60% are achievable with optimized stoichiometry (1:2 ketone-to-formaldehyde ratio) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the hexan-2-one backbone .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H NMR : Look for singlet peaks at δ 3.8–3.9 ppm (methoxy groups) and δ 2.5–2.7 ppm (ketone-adjacent methylene protons).
  • ¹³C NMR : Confirm the ketone carbonyl at ~208–210 ppm and methoxy carbons at ~55 ppm.
  • FT-IR : Strong C=O stretch at ~1710 cm⁻¹ and aromatic C-O stretches at 1250–1200 cm⁻¹.
  • Mass Spectrometry (HRMS) : Exact mass calculated for C₂₀H₂₂O₃⁺ [M+H]⁺: 310.1563. Cross-validate with fragmentation patterns of analogous diarylketones .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to prolonged light exposure (UV degradation) and humidity. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability tests on similar arylketones indicate <5% decomposition over 6 months under these conditions . For lab use, aliquot small quantities to minimize freeze-thaw cycles.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry at B3LYP/6-31G(d) level to model ketone resonance stabilization .
  • Molecular Docking : Screen against targets like COX-1/2 using AutoDock Vina. Analogous bis(aryl) compounds show binding affinity via π-π stacking with Phe residues in enzyme active sites . Validate with in vitro assays (e.g., COX inhibition).

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer : Unexpected splitting may arise from conformational isomerism or impurities. Strategies:

  • Variable Temperature NMR : Heat sample to 50°C to coalesce split peaks if caused by slow rotation around the ketone axis.
  • 2D NMR (COSY, HSQC) : Assign coupling networks to distinguish between structural isomers and impurities.
  • Repetitive Recrystallization : Use methanol/water mixtures to isolate pure enantiomers or conformers .

Q. What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :

  • MTT Assay : Test cytotoxicity in SH-SY5Y neuronal cells at 1–100 μM. Compare to positive controls like resveratrol.
  • ROS Scavenging : Use DCFH-DA probe in H₂O₂-stressed cells.
  • AChE Inhibition : Modified Ellman’s method to assess anti-Alzheimer’s activity. Reference studies on structurally similar enones show IC₅₀ values <50 μM .

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